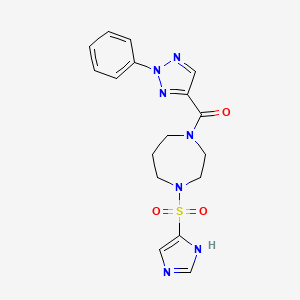

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Description

The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a heterocyclic hybrid molecule featuring a 1,4-diazepane ring fused with a sulfonylated imidazole moiety and a phenyl-substituted 1,2,3-triazole methanone group. Its structural complexity arises from the integration of three pharmacologically significant motifs:

- 1,4-Diazepane: A seven-membered ring with two nitrogen atoms, known for conformational flexibility and applications in CNS-targeting drugs.

- Imidazole sulfonyl group: Enhances solubility and bioavailability while enabling hydrogen bonding interactions.

Synthetic routes for analogous compounds (e.g., imidazole- and triazole-containing derivatives) often involve nucleophilic substitutions, sulfonylation, or coupling reactions under basic conditions, as seen in and .

Propriétés

IUPAC Name |

[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O3S/c25-17(15-11-20-24(21-15)14-5-2-1-3-6-14)22-7-4-8-23(10-9-22)28(26,27)16-12-18-13-19-16/h1-3,5-6,11-13H,4,7-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIKTVWMEVUHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule with potential pharmacological applications due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

Structural Features

This compound contains:

- Imidazole moiety : Often associated with various biological activities including antimicrobial and anticancer effects.

- Diazepane ring : Known for its role in enhancing the solubility and bioavailability of drugs.

- Triazole unit : Frequently found in compounds exhibiting antifungal and anticancer properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through:

- Hydrogen bonding

- Hydrophobic interactions

These interactions modulate the activity of enzymes and receptors involved in critical cellular pathways.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibitory effects on cancer cell proliferation observed in various studies. |

| Antimicrobial | Potential efficacy against bacteria and fungi noted in preliminary assays. |

| Enzyme Inhibition | Inhibition of specific enzymes linked to disease processes (e.g., STS). |

Case Studies and Research Findings

Several studies have examined the biological effects of related compounds:

- Antiproliferative Activity :

- Enzyme Inhibition :

-

Broad Spectrum Activity :

- Predictive models suggest that compounds featuring both imidazole and diazepane rings could exhibit a broad spectrum of biological activities, including potential applications in treating infectious diseases and cancer.

Detailed Research Findings

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Analogues

Key Observations :

Bioactivity : The target compound’s triazole and imidazole motifs align with antimicrobial and CNS-targeting activities observed in analogues (e.g., and ). However, its diazepane core distinguishes it from benzodiazepine-based derivatives like those in , which are more rigid and often target kinases or apoptosis pathways .

Solubility and Stability: The sulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonylated triazole derivatives (e.g., ’s nitroimidazoles), which rely on nitro groups for reactivity .

Synthetic Complexity : The target compound’s synthesis likely requires multi-step coupling and sulfonylation, similar to the Stille coupling and iodination steps described in .

Pharmacological and Mechanistic Insights

- Triazole-Imidazole Hybrids: Compounds like the target molecule and ’s triazole-thioethanone exhibit broad-spectrum bioactivity due to their ability to disrupt microbial membranes or enzyme active sites .

- Diazepane vs.

- Fluorophenyl Substituents: Fluorinated analogues (e.g., ) demonstrate enhanced metabolic stability and bioavailability compared to non-fluorinated derivatives, a feature absent in the target compound but worth exploring for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.